molecular formula C20H21NO3 B2676995 N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide CAS No. 1795413-83-0

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide

Cat. No.: B2676995
CAS No.: 1795413-83-0
M. Wt: 323.392
InChI Key: YTYHJGRRDPFZMZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring, which is known for its diverse biological activities, and a hydroxy-phenylpentyl side chain, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, hypervalent iodine

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated or nitro-substituted benzofurans

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-13-11-16(15-6-2-1-3-7-15)10-12-21-20(23)19-14-17-8-4-5-9-18(17)24-19/h1-9,14,16,22H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYHJGRRDPFZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=CC=CC=C3O2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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